Welcome to the BenchChem Online Store!
molecular formula C9H10N2O3 B1346618 N-(2-Methyl-4-nitrophenyl)acetamide CAS No. 2719-15-5

N-(2-Methyl-4-nitrophenyl)acetamide

Cat. No. B1346618
M. Wt: 194.19 g/mol
InChI Key: JZEOVPGWIWSSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04009205

Procedure details

349.6g (2.3 moles) of 4-amino-3-methyl-nitrobenzene were dissolved in 500g of tetrahydrofuran, 500g of acetic acid were added thereto, and 500g (3.5 moles) of acetic anhydride were added dropwise while stirring and heating at 70° to 80° C, and, after the completion of the acetic acid addition, the entire reaction system was reacted for 1 hour under reflux and then was allowed to cool whereby crystals were formed. The crystals were separated, filtered out and then dried.
[Compound]
Name
349.6g
Quantity
2.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
500g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
500g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
500g
Quantity
3.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH3:11].[C:12](OC(=O)C)(=[O:14])[CH3:13]>O1CCCC1.C(O)(=O)C>[NH:1]([C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH3:11])[C:12]([CH3:13])=[O:14]

Inputs

Step One
Name
349.6g
Quantity
2.3 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
500g
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
500g
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
500g
Quantity
3.5 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
heating at 70° to 80° C
CUSTOM
Type
CUSTOM
Details
the entire reaction system was reacted for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool whereby crystals
CUSTOM
Type
CUSTOM
Details
were formed
CUSTOM
Type
CUSTOM
Details
The crystals were separated
FILTRATION
Type
FILTRATION
Details
filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
N(C(=O)C)C1=C(C=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.